molecular formula C8H7Br2NO3 B13842281 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene

4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene

Cat. No.: B13842281
M. Wt: 324.95 g/mol
InChI Key: XWSGJTOWKBOJOB-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and ethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethoxy)-2-nitrobenzene. This can be achieved through the reaction of 1-(2-bromoethoxy)-2-nitrobenzene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 4-amino-1-(2-bromoethoxy)-2-nitrobenzene.

    Reduction: Formation of 4-bromo-1-(2-bromoethoxy)-2-aminobenzene.

    Oxidation: Formation of 4-bromo-1-(2-carboxyethoxy)-2-nitrobenzene.

Scientific Research Applications

4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene
  • 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene
  • 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Comparison: In contrast, similar compounds with different substituents (e.g., chlorine, methoxy, fluorine) may exhibit different chemical behaviors and applications .

Properties

Molecular Formula

C8H7Br2NO3

Molecular Weight

324.95 g/mol

IUPAC Name

4-bromo-1-(2-bromoethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H7Br2NO3/c9-3-4-14-8-2-1-6(10)5-7(8)11(12)13/h1-2,5H,3-4H2

InChI Key

XWSGJTOWKBOJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCCBr

Origin of Product

United States

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